N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.355. The purity is usually 95%.
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Biological Activity
N-(3-(dimethylamino)propyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound is synthesized through a multicomponent reaction involving various precursors, leading to the formation of pyrazolo-pyridine derivatives. The synthetic route typically employs a combination of hydrazine derivatives and carbonyl compounds under controlled conditions to yield the desired product with moderate to high yields.
Antimicrobial Activity
Research has demonstrated that the compound exhibits significant antimicrobial properties. In a study assessing its activity against various bacterial strains, it showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be between 0.3 µM and 8.5 µM for Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, while lower activity was noted against Gram-positive strains like Staphylococcus aureus .
Bacterial Strain | MIC (µM) |
---|---|
Escherichia coli | 0.3 - 8.5 |
Pseudomonas aeruginosa | 0.3 - 8.5 |
Staphylococcus aureus | 0.1 - 9.5 |
Antitumor Activity
The compound also exhibits promising antitumor activity. In vitro assays on various cancer cell lines revealed that it can inhibit cell proliferation significantly. For instance, in studies involving prostate cancer cell lines (PC-3), the compound demonstrated IC50 values as low as 1.48 µM, indicating potent antitumor effects compared to standard chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) |
---|---|
PC-3 (Prostate Cancer) | 1.48 |
MCF-7 (Breast Cancer) | 16.50 |
HepG2 (Liver Cancer) | 6.43 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the pyrazolo-pyridine scaffold can significantly influence biological activity. For example, variations in the alkyl groups attached to the nitrogen atoms have been linked to enhanced antimicrobial and antitumor activities .
Key Findings:
- Compounds with electron-donating groups displayed increased potency against Gram-positive bacteria.
- Alkyl chain length and branching were critical determinants of activity against specific cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a lead compound in drug development .
- Anticancer Research : Another investigation focused on its effects on vascular endothelial growth factor receptor (VEGFR-2), revealing that certain derivatives significantly reduced VEGFR-2 expression in MCF-7 cells by up to 79%, indicating a potential mechanism for its antitumor effects .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-5-ethyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-4-19-8-10(12-11(9-19)14(21)17-16-12)13(20)15-6-5-7-18(2)3/h8-9H,4-7H2,1-3H3,(H,15,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYDQNDMJFPSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NNC2=O)C(=C1)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.